molecular formula C17H25BN2O2 B7953329 3-Butyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

3-Butyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B7953329
M. Wt: 300.2 g/mol
InChI Key: WIKLNRRFUHKZOW-UHFFFAOYSA-N
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Description

3-Butyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a butyl group at the 3-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Butyl Group: The butyl group can be introduced via a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Borylation: The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced through a borylation reaction using bis(pinacolato)diboron and a palladium catalyst under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a variety of functionalized indazoles.

Scientific Research Applications

3-Butyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Butyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-1H-indazole: Lacks the boryl group, making it less versatile in synthetic applications.

    6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the butyl group, which may affect its biological activity and chemical reactivity.

Uniqueness

3-Butyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to the presence of both the butyl and boryl groups, which confer distinct chemical and biological properties. The boryl group enhances its utility in cross-coupling reactions, while the butyl group can influence its lipophilicity and interaction with biological targets.

Properties

IUPAC Name

3-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O2/c1-6-7-8-14-13-10-9-12(11-15(13)20-19-14)18-21-16(2,3)17(4,5)22-18/h9-11H,6-8H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKLNRRFUHKZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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